molecular formula C17H19NO B184365 N-(2,5-dimethylphenyl)-3,5-dimethylbenzamide CAS No. 724429-79-2

N-(2,5-dimethylphenyl)-3,5-dimethylbenzamide

Cat. No. B184365
CAS RN: 724429-79-2
M. Wt: 253.34 g/mol
InChI Key: MKZHZBKGSMNZFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethylphenyl)-3,5-dimethylbenzamide, also known as Dibenzoylmethane (DBM), is a synthetic compound that belongs to the class of chalcones. DBM is widely used in scientific research due to its potential therapeutic properties.

Mechanism of Action

DBM exerts its therapeutic effects by modulating various signaling pathways. It has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer. DBM also activates the Nrf2 pathway, which is involved in cellular defense against oxidative stress. Additionally, DBM has been shown to inhibit the activity of histone deacetylases, which play a role in cancer and neurodegenerative diseases.
Biochemical and Physiological Effects
DBM has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. DBM has also been shown to induce apoptosis in cancer cells, while protecting normal cells from damage. Additionally, DBM has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

DBM has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research. Additionally, it has a relatively low toxicity profile, making it safe for use in animal models. However, DBM has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, it has a short half-life, which can limit its effectiveness in some applications.

Future Directions

There are several future directions for research on DBM. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. DBM has been shown to have neuroprotective effects in animal models, and further research is needed to determine its potential therapeutic value in humans. Another area of interest is its potential use in combination with other drugs for the treatment of cancer. DBM has been shown to enhance the effectiveness of chemotherapy drugs in animal models, and further research is needed to determine its potential use in humans. Additionally, further research is needed to optimize the synthesis and formulation of DBM for use in vivo.

Synthesis Methods

DBM can be synthesized through a three-step process involving the condensation of 2,5-dimethylbenzaldehyde with acetone, followed by the reaction of the resulting chalcone with benzoyl chloride. The final step involves the purification of the compound through recrystallization.

Scientific Research Applications

DBM has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. DBM has also been studied for its potential use in the treatment of diabetes, obesity, and cardiovascular diseases.

properties

CAS RN

724429-79-2

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-3,5-dimethylbenzamide

InChI

InChI=1S/C17H19NO/c1-11-5-6-14(4)16(10-11)18-17(19)15-8-12(2)7-13(3)9-15/h5-10H,1-4H3,(H,18,19)

InChI Key

MKZHZBKGSMNZFD-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=CC(=C2)C)C

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=CC(=C2)C)C

Origin of Product

United States

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